molecular formula C7H9NO2 B2835536 2-Cyano-4-methylpent-2-enoic acid CAS No. 760-58-7

2-Cyano-4-methylpent-2-enoic acid

Cat. No.: B2835536
CAS No.: 760-58-7
M. Wt: 139.154
InChI Key: JYFREZOLRUHBAQ-UHFFFAOYSA-N
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Description

2-Cyano-4-methylpent-2-enoic acid (CAS 760-58-7) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features both a cyano group and a carboxylic acid functional group on an unsaturated carbon chain, making it a versatile building block for various synthetic applications. Its structure is analogous to other α-cyano cinnamate derivatives, which are known to possess significant biological activity in research models. One of the most prominent research applications for compounds of this class is as a monocarboxylate transporter 4 (MCT4) inhibitor . MCT4 is a key protein responsible for the efflux of lactate and H+ from cells, and its inhibition is a studied strategy in cancer research, particularly for modulating the tumor microenvironment to enhance the efficacy of therapies like chemodynamic therapy (CDT) . The specific structural motifs in this compound make it a candidate for use in the synthesis of more complex molecules, including potential pharmaceuticals and coordination polymers . Researchers can employ this reagent in Michael addition reactions or other condensation processes to construct novel molecular architectures. The compound should be stored sealed in a dry, cool environment. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use. Always refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-4-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFREZOLRUHBAQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-58-7
Record name NSC158372
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Record name 2-cyano-4-methylpent-2-enoic acid
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Synthetic Methodologies and Reaction Pathways for 2 Cyano 4 Methylpent 2 Enoic Acid

Direct Synthetic Approaches

Direct synthesis of 2-Cyano-4-methylpent-2-enoic acid predominantly relies on the condensation of isobutyraldehyde (B47883) with an active methylene (B1212753) compound, typically cyanoacetic acid or its esters.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. wikipedia.org In the synthesis of this compound, the active methylene group is provided by cyanoacetic acid, and the carbonyl group is from isobutyraldehyde.

The reaction is often carried out in a one-pot procedure where isobutyraldehyde and cyanoacetic acid are reacted in the presence of a basic catalyst. thermofisher.com This approach is favored for its operational simplicity and efficiency. The choice of catalyst and solvent plays a crucial role in the outcome of the reaction, influencing both the rate and the yield of the final product.

A variety of basic catalysts can be employed, with amines such as piperidine (B6355638) and pyridine (B92270) being common choices. wikipedia.orgiosrjournals.org The reaction mechanism involves the deprotonation of the α-carbon of cyanoacetic acid by the basic catalyst to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound.

Reactant 1Reactant 2CatalystSolventProduct
IsobutyraldehydeCyanoacetic AcidPiperidineEthanolThis compound
IsobutyraldehydeCyanoacetic AcidPyridineTolueneThis compound
IsobutyraldehydeEthyl Cyanoacetate (B8463686)Pyrrolidine (B122466)MethanolEthyl 2-cyano-4-methylpent-2-enoate

A significant variant of this reaction is the Doebner modification, which is particularly relevant when cyanoacetic acid is used as the active methylene compound. organic-chemistry.orgnih.gov This modification is typically carried out using pyridine as the solvent and often with a catalytic amount of piperidine. bu.edu Under these conditions, the initial Knoevenagel condensation product, a dicarboxylic acid intermediate, readily undergoes decarboxylation to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This decarboxylation is a key step in driving the reaction towards the desired product.

The Doebner modification offers the advantage of directly producing the carboxylic acid without the need for a separate hydrolysis step, which would be necessary if an ester of cyanoacetic acid were used as the starting material.

Catalytic Approaches in Condensation Reactions (e.g., Pyrrolidine, Pyridine)

The choice of catalyst is a critical parameter in the Knoevenagel condensation for the synthesis of this compound. Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde. wikipedia.org

Pyrrolidine: As a secondary amine, pyrrolidine is an effective catalyst for the Knoevenagel condensation. It functions by forming an enamine with the active methylene compound, which then reacts with the aldehyde. Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine in certain Knoevenagel condensations.

Pyridine: Pyridine serves a dual role in many Knoevenagel-type reactions. It can act as a weak base to catalyze the initial condensation and also serves as the solvent, particularly in the Doebner modification where it facilitates the subsequent decarboxylation. organic-chemistry.orgnih.gov Its ability to promote decarboxylation makes it a highly useful component in the synthesis of α,β-unsaturated carboxylic acids.

The general mechanism for the amine-catalyzed Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. The resulting aldol-type adduct then eliminates a molecule of water to form the final unsaturated product.

Multi-Step Synthetic Sequences and Intermediate Derivatization

While direct, one-pot syntheses are common, multi-step sequences can also be employed, often involving the formation and subsequent transformation of key intermediates.

Formation of Hydroxy-Cyano Carboxylic Acid Intermediates (e.g., 3-Cyano-2-hydroxy-5-methylhex-3-enoic acid)

The mechanism of the Knoevenagel condensation inherently involves the formation of a β-hydroxy intermediate. sigmaaldrich.com In the reaction between isobutyraldehyde and cyanoacetic acid, this intermediate would be a hydroxy-cyano carboxylic acid. While the specific intermediate "3-Cyano-2-hydroxy-5-methylhex-3-enoic acid" is not explicitly detailed in readily available literature as an isolated compound, its formation is a logical step in the reaction pathway.

This intermediate is an aldol-type addition product formed from the nucleophilic attack of the cyanoacetate carbanion on the isobutyraldehyde carbonyl group. Typically, this hydroxy intermediate is transient and readily undergoes dehydration under the reaction conditions, especially when heated or in the presence of an acid or base, to form the more stable, conjugated final product, this compound. wikipedia.org The ease of this dehydration step is why the hydroxy intermediate is seldom isolated in standard Knoevenagel condensation procedures.

IntermediatePrecursorsSubsequent Product
3-Cyano-2-hydroxy-5-methylhexanoic acidIsobutyraldehyde, Cyanoacetic AcidThis compound

Dehydration Reactions in Product Formation

The synthesis of this compound, an α,β-unsaturated cyano-carboxylic acid, is commonly achieved through the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene group, such as cyanoacetic acid. wikipedia.orgresearchgate.net The mechanism proceeds via a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a crucial dehydration step that results in the formation of the characteristic C=C double bond. wikipedia.orgsigmaaldrich.com

Carbanion Formation : A weak base, such as an amine like piperidine or pyridine, abstracts a proton from the α-carbon of the active methylene compound (e.g., cyanoacetic acid). researchgate.netstudy.com The presence of two electron-withdrawing groups (a nitrile and a carboxylic acid) makes this proton particularly acidic, facilitating its removal to form a stabilized carbanion or enolate. wikipedia.orgyoutube.com

Nucleophilic Addition : The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone (in this case, isobutyraldehyde for the synthesis of this compound). study.comyoutube.com This addition forms a β-hydroxy carbonyl intermediate, similar to the product of an aldol (B89426) addition. sigmaaldrich.comsigmaaldrich.com

Dehydration : The β-hydroxy intermediate readily undergoes elimination of a water molecule, a process known as dehydration. researchgate.netstudy.com This step is often spontaneous or promoted by the base catalyst and heat, leading to the formation of the stable, conjugated α,β-unsaturated product. sigmaaldrich.comyoutube.com

This dehydration is the "condensation" part of the reaction and is the key to forming the final unsaturated acid. wikipedia.orgresearchgate.net The use of a mild base is critical to prevent the self-condensation of the aldehyde reactant. wikipedia.org

Chemoenzymatic and Biocatalytic Synthesis of this compound and its Analogs

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing remarkable selectivity under mild reaction conditions. nih.gov For compounds like this compound and its analogs, enzymatic methods, particularly those involving ene-reductases, are of significant interest for creating chiral centers with high precision.

Ene-Reductase Catalysis for Stereoselective Formation

Ene-reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov The double bond must be "activated" by an electron-withdrawing group, which can include carbonyls, nitro groups, and in some cases, nitriles and carboxylic acids. nih.govmatthey.com

The nitrile group in β-cyanoacrylic acid derivatives serves as an effective activating group, anchoring the substrate in the enzyme's active site to facilitate stereoselective hydride transfer from the flavin cofactor. This allows for the precise, asymmetric hydrogenation of the C=C bond, leading to the formation of chiral products that would be challenging to synthesize using conventional chemical methods.

Asymmetric Bioreduction in Synthetic Pathways

The synthetic utility of ene-reductases is highlighted in the asymmetric bioreduction of β-cyanoacrylic acid analogs. A notable example is the bioreduction of an (E)-β-cyano-2,4-dienoic acid derivative, which provides a shortened pathway to a key precursor for Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid. In this synthesis, various ene-reductases were screened, with several achieving high conversion rates and exceptional enantiomeric excess (>99% ee). Deuterium (B1214612) labeling studies confirmed that the nitrile moiety was the preferred activating group over the carboxylic acid, directing the stereochemical outcome of the reduction.

The table below presents the results from the bioreduction of a β-cyanoacrylic acid substrate using different ene-reductases, demonstrating the high efficiency and stereoselectivity of this approach.

EnzymeConversion (%)Enantiomeric Excess (ee, %)
OYE3<3>99
OYE23>99
EBP16>99
OPR1-wt96>99

Enzymatic Reaction Conditions and Optimization

Enzyme Selection and Concentration : Choosing the right enzyme is paramount. As shown in the table above, different ene-reductases exhibit vastly different activities towards the same substrate. Fine-tuning enzyme concentrations is also necessary for optimal performance. mdpi.com

pH and Buffer : Bioreductions are typically performed in aqueous buffer systems under mild pH conditions, often between 7.0 and 7.5, to maintain enzyme stability and activity. matthey.com

Cofactor Regeneration : Ene-reductases are dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, which is consumed in the reaction. To make the process economically viable, an in situ cofactor recycling system is essential. A common method is the glucose/glucose dehydrogenase (GDH) system, which regenerates the expensive cofactor.

Temperature : While higher temperatures can increase reaction rates, there is a threshold at which enzymes begin to denature and lose activity. mdpi.com The use of thermophilic enzymes can be advantageous for industrial applications due to their enhanced stability at higher temperatures. nih.govmdpi.com

Substrate Concentration and Reaction Time : To improve space-time yields, reactions can be scaled up to a preparative level with higher substrate concentrations (e.g., 10-20 mM). nih.gov However, high substrate or product concentrations can sometimes lead to enzyme inhibition. Optimization studies have shown that reducing reaction time can, in some cases, increase yields by preventing product degradation or reverse reactions. nih.gov

The following table shows results for the bioreduction of various activated alkenes by the ene-reductase SYE-4, highlighting its versatility.

SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
2-Methylcyclopent-2-enone(R)-2-Methylcyclopentanone9252
Dimethyl 2-methylmaleate(2R)-Dimethyl 2-methylsuccinate>9998
Diethyl 2-methylmaleate(2R)-Diethyl 2-methylsuccinate>9999

Purification and Isolation Methodologies in Academic Synthesis

Following synthesis, the target compound must be isolated from the reaction mixture and purified. For acidic compounds like this compound, standard laboratory procedures typically involve liquid-liquid extraction, followed by crystallization.

A general academic purification protocol involves the following steps:

Acidification : The reaction mixture is often quenched with water and then acidified using a strong acid, such as hydrochloric acid (HCl), to ensure the carboxylic acid product is in its protonated, neutral form.

Solvent Extraction : The aqueous mixture is extracted with an immiscible organic solvent. Common choices include ethyl acetate (B1210297) or dichloromethane (B109758) (CH2Cl2), which can effectively dissolve the target organic acid while leaving inorganic salts and other polar impurities in the aqueous phase. osti.gov

Washing and Drying : The combined organic extracts are typically washed with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate, to remove residual water. osti.gov

Solvent Removal : The solvent is removed from the dried organic phase, usually under reduced pressure using a rotary evaporator, to yield the crude solid or oily product.

Crystallization : The final purification is often achieved by recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hexane (B92381) or an ethanol/water mixture) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be collected by filtration.

For analytical purposes, the purified acid may be converted to a more volatile ester derivative for analysis by techniques such as Gas Chromatography (GC).

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 4 Methylpent 2 Enoic Acid

Transformations Involving the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in 2-Cyano-4-methylpent-2-enoic acid is a focal point of its chemical profile. This bond is activated by the adjacent electron-withdrawing nitrile and carboxylic acid groups, predisposing it to reduction and addition reactions.

Catalytic Hydrogenation Reactions

The carbon-carbon double bond of α,β-unsaturated carbonyl compounds is readily reduced by catalytic hydrogenation. In a related compound, mesityl oxide (4-methylpent-3-en-2-one), hydrogenation can lead to the saturation of the double bond to form 4-methylpentan-2-one, or to the reduction of both the double bond and the carbonyl group to yield 4-methylpentan-2-ol researchgate.net. For this compound, catalytic hydrogenation is expected to selectively reduce the carbon-carbon double bond to yield 2-Cyano-4-methylpentanoic acid, leaving the nitrile and carboxylic acid groups intact under mild conditions. The choice of catalyst and reaction conditions is crucial in achieving this selectivity.

Table 1: Representative Catalysts for Hydrogenation of α,β-Unsaturated Systems

Catalyst Substrate Type Product Reference
Au/CeO₂ α,β-Unsaturated Ketone Saturated Ketone/Alcohol researchgate.net
Palladium on Carbon α,β-Unsaturated Ester Saturated Ester General Knowledge
Raney Nickel α,β-Unsaturated Nitrile Saturated Nitrile General Knowledge

Asymmetric Reduction Processes and Stereoselectivity

The asymmetric reduction of the carbon-carbon double bond in this compound can lead to the formation of a chiral center at the α-carbon. While specific studies on this molecule are not prevalent, analogous asymmetric hydrogenations of α,β-unsaturated ketones have been achieved with high enantioselectivity using iridium-N,P complexes as catalysts learncbse.in. These reactions can produce chiral ketones with enantiomeric excesses ranging from 88% to 99% learncbse.in. Such methodologies could potentially be adapted for the enantioselective reduction of this compound, affording optically active 2-Cyano-4-methylpentanoic acid.

Reactions at the Nitrile Functionality

The nitrile group in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction typically proceeds in two stages. Initially, the nitrile is converted to an amide, 2-carbamoyl-4-methylpent-2-enoic acid. With continued heating, the amide is further hydrolyzed to a carboxylic acid, ultimately yielding 4-methylpent-2-enedioic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) masterorganicchemistry.com. The sterically hindered nature of the nitrile, being attached to a substituted carbon, might necessitate more forcing reaction conditions for hydrolysis to occur researchgate.net.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard transformations characteristic of this functional group. A primary example is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water masterorganicchemistry.com. The equilibrium of this reaction can be shifted towards the product by removing water as it is formed.

Table 2: Common Conditions for Esterification

Reagents Catalyst Product Reference
Alcohol, Carboxylic Acid Sulfuric Acid Ester, Water masterorganicchemistry.com
Alcohol, Carboxylic Acid DCC/DMAP Ester, Dicyclohexylurea General Knowledge
Alkyl Halide, Carboxylate Salt - Ester, Salt General Knowledge

Conjugate Addition Reactions and Derivatives

The electron-deficient β-carbon of the α,β-unsaturated system in this compound is a prime site for nucleophilic attack in a reaction known as conjugate addition or Michael addition. A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the β-position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The initial product of conjugate addition is an enolate, which is then protonated to give the final saturated product. The reactivity of the β-carbon is enhanced by the presence of two electron-withdrawing groups (cyano and carboxyl).

Cycloaddition Reactions and Their Products

While specific cycloaddition reactions involving this compound are not extensively documented, its structure suggests it can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the cyano and carboxylic acid groups makes the double bond electron-poor, a favorable characteristic for a dienophile in the [4+2] cycloaddition with an electron-rich diene. Such reactions would lead to the formation of a six-membered ring, a versatile synthetic intermediate.

Nucleophilic Substitution and Addition Reactions

This compound, as an α,β-unsaturated carbonyl compound, presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. The presence of both a cyano and a carboxylic acid group, both of which are electron-withdrawing, significantly influences the reactivity of the double bond, making it particularly susceptible to conjugate addition reactions, also known as Michael additions.

One of the most well-documented nucleophilic addition reactions involving a derivative of this compound is its role as a key intermediate in the synthesis of the pharmaceutical agent, Pregabalin (B1679071). In this synthetic pathway, the ethyl ester of this compound serves as a Michael acceptor. The reaction involves the conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to the β-carbon of the α,β-unsaturated system.

The mechanism of this Michael addition proceeds in three main steps:

Enolate Formation: A base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the ethyl 2-cyano-4-methylpent-2-enoate. This leads to the formation of a new carbon-carbon bond and a new enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mild acid in the workup, to yield the final adduct, triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate.

This reaction is a cornerstone in several reported syntheses of 3-isobutylglutaric acid, a direct precursor to Pregabalin.

While the Michael addition with soft carbon nucleophiles is well-established, the reactivity of this compound with other classes of nucleophiles is less documented in readily available literature. However, based on the principles of organic chemistry, predictions about its reactivity can be made.

Hard Nucleophiles: Strong, charge-dense nucleophiles, such as Grignard reagents, typically favor direct (1,2-) addition to the carbonyl group. Reaction of this compound with a Grignard reagent would likely lead to the formation of a tertiary alcohol after an acidic workup.

Other Soft Nucleophiles: Nucleophiles like amines and thiols are also expected to undergo conjugate addition to the β-carbon of the double bond, similar to the enolate of diethyl malonate.

The nitrile group (cyano group) within the molecule can also undergo nucleophilic attack, although it is generally less reactive than the carbonyl group. Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for this compound, particularly in the context of its synthetic applications. The direct decarboxylation of α,β-unsaturated carboxylic acids can be challenging and often requires harsh conditions. However, the decarboxylation of the Michael adduct formed from ethyl 2-cyano-4-methylpent-2-enoate and diethyl malonate is a key step in the synthesis of 3-isobutylglutaric acid.

Following the Michael addition, the resulting triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate is subjected to hydrolysis. This step converts the three ester groups into carboxylic acid groups, and under the reaction conditions, also hydrolyzes the nitrile group to a carboxylic acid. The resulting intermediate is a polysubstituted glutaric acid derivative.

The subsequent decarboxylation is driven by the formation of the more stable 3-isobutylglutaric acid. The presence of multiple carboxylic acid groups facilitates this process, particularly if a β-keto acid or a malonic acid-type structure is formed transiently. The general mechanism for the decarboxylation of β-keto acids involves a cyclic transition state, leading to the loss of CO2 and the formation of an enol, which then tautomerizes to the more stable keto form. In the case of the hydrolyzed Michael adduct, the decarboxylation likely proceeds through a similar mechanism, facilitated by the electronic arrangement of the multiple carboxyl groups.

The specific conditions for the hydrolysis and decarboxylation steps in the synthesis of 3-isobutylglutaric acid typically involve heating in the presence of a strong acid or base.

Reactant Reagents and Conditions Product Reaction Type
Ethyl 2-cyano-4-methylpent-2-enoate and Diethyl malonate1. NaOEt, EtOH2. H3O+Triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylateMichael Addition
Triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate1. H3O+, Δ2. -CO23-Isobutylglutaric acidHydrolysis and Decarboxylation

It is important to note that the direct decarboxylation of this compound itself is not a commonly reported transformation. The presence of the α,β-unsaturation can complicate this reaction, potentially leading to isomerization or other side reactions under harsh thermal conditions. The decarboxylation is most efficiently achieved as part of a synthetic sequence where the initial conjugate addition modifies the substitution pattern to favor the subsequent loss of carbon dioxide.

Stereochemical Aspects and Chiral Recognition in 2 Cyano 4 Methylpent 2 Enoic Acid Research

Elucidation of (E)/(Z) Isomerism and Geometric Control in Synthesis

The geometry of the double bond in 2-cyano-4-methylpent-2-enoic acid, designated as (E) or (Z), significantly influences its reactivity and the stereochemistry of subsequent products. studymind.co.uk The (Z)-isomer has the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. studymind.co.uk

The synthesis of this compound, often achieved through a Knoevenagel condensation of isobutyraldehyde (B47883) and cyanoacetic acid, can result in a mixture of (E) and (Z) isomers. psu.edusemanticscholar.org The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of these geometric isomers. For instance, a one-pot Knoevenagel condensation followed by a decarboxylative Knoevenagel reaction with glyoxylic acid has been utilized to selectively produce the (E)-isomer of a related compound. psu.edu In some synthetic routes, controlling the (E)/(Z) ratio is crucial. For example, in the synthesis of a precursor for Pregabalin (B1679071), different routes were explored to optimize the formation of the desired (E)-isomer of a derivative, ethyl 2-cyano-5-methylhex-2-enoate. researchgate.net One approach involved a triflate route, while another utilized a Horner-Wadsworth-Emmons type reaction. researchgate.net The latter was found to be more efficient in producing the desired (E) isomer. researchgate.net

Enantioselective Synthesis and Chiral Induction

The creation of a specific enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical synthesis. For derivatives of this compound, achieving high enantiomeric excess is paramount for therapeutic efficacy.

Strategies for Achieving High Enantiomeric Excess

Enzymatic and catalytic methods are prominent strategies for achieving high enantiomeric excess (ee). Ene-reductases have proven to be highly effective in the asymmetric bioreduction of related β-cyanoacrylate esters, yielding precursors with excellent enantioselectivity. psu.edu For instance, the asymmetric reduction of (E)-ethyl 2-cyano-5-methylhex-2-enoate using an ene-reductase from Lycopersicon esculentum (OPR1) produced the corresponding (S)-cyanoester with over 99% ee. researchgate.net Interestingly, the same enzyme also catalyzed the reduction of the (Z)-isomer to the (S)-product, albeit with lower conversion and selectivity. researchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. While specific examples for this compound are not detailed in the provided results, this is a general and powerful strategy in asymmetric synthesis. wikipedia.orgbath.ac.uk

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules. Controlling diastereoselectivity in these reactions is a significant challenge. In the context of synthesizing precursors related to this compound, diastereoselective control is crucial. For example, a DABCO-catalyzed addition reaction between this compound and glyoxylic acid resulted in a mixture of diastereomers of 3-cyano-2-hydroxy-5-methylhex-4-enoic acid. psu.edu Subsequent dehydration of this mixture preferentially afforded the (Z)-isomer of the desired product. psu.edu The steric hindrance of reactants and the nature of the catalyst play a vital role in directing the diastereochemical outcome of such reactions. vu.nl

Analytical Techniques for Stereoisomeric Purity Determination

Accurate determination of the stereoisomeric purity, including both the (E)/(Z) ratio and the enantiomeric excess, is essential. Various analytical techniques are employed for this purpose.

Chiral Gas Chromatography (GC) Applications

Chiral gas chromatography is a powerful technique for separating and quantifying enantiomers. gcms.czchromatographyonline.comlibretexts.org This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times. For the analysis of derivatives of this compound, chiral GC has been used to determine the enantiomeric excess of the products of enzymatic reductions. semanticscholar.orgresearchgate.net For example, the ee of (S)-methyl 3-cyano-5-methylhexanoate, formed from the bioreduction of the corresponding unsaturated ester, was successfully analyzed by chiral GC. researchgate.net The choice of the chiral column, such as those with derivatized cyclodextrins, is critical for achieving good separation. gcms.czchromatographyonline.com

Spectroscopic Methods for Isomer Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable for characterizing the structure and stereochemistry of molecules.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between (E) and (Z) isomers based on the chemical shifts and coupling constants of the vinylic protons and carbons. dergipark.org.trkashanu.ac.ir For instance, the spatial relationship between substituents on the double bond influences the magnetic environment of the nuclei, leading to distinct NMR spectra for each isomer. In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers.

Theoretical and Computational Studies on 2 Cyano 4 Methylpent 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of 2-cyano-4-methylpent-2-enoic acid, providing information about its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to model the molecule and predict various properties. u-tokyo.ac.jp

The presence of the electron-withdrawing cyano and carboxylic acid groups significantly influences the electronic distribution within the molecule. The double bond is activated by these groups, making it susceptible to nucleophilic attack. nih.gov The geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable conformation.

PropertyValueMethod
Molecular FormulaC7H9NO2PubChem
Molecular Weight139.15 g/mol PubChem 2.1
IUPAC Name(E)-4-cyano-2-methylpent-2-enoic acidLexiChem 2.6.6
InChIInChI=1S/C7H9NO2/c1-5(4-8)3-6(2)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+InChI 1.0.5
InChIKeyQEBWQPHPBDKRLF-ZZXKWVIFSA-NInChI 1.0.5
Canonical SMILESCC(C=C(C)C(=O)O)C#NOEChem 2.3.0

Table 1: Computed Properties of (E)-4-cyano-2-methylpent-2-enoic acid. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are invaluable for predicting reaction mechanisms and analyzing the transition states of reactions involving this compound. For instance, in the Knoevenagel condensation used for its synthesis, theoretical studies can elucidate the role of catalysts and the energy barriers associated with different reaction pathways. nih.govpsu.edu

Transition state analysis helps in understanding the stereochemical outcome of reactions. For example, in the asymmetric bioreduction of related compounds, computational models can predict which enantiomer will be preferentially formed by an enzyme. nih.govresearchgate.net These predictions are based on calculating the energies of the transition states leading to the different products.

Enzyme-Substrate Binding Interactions via Molecular Modeling

Molecular modeling techniques are crucial for studying how this compound and its derivatives interact with enzymes. These studies are particularly relevant in the context of biocatalysis and drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. For derivatives of this compound, docking studies can identify key interactions within the active site of an enzyme.

In a study on the bioreduction of a related β-cyanoacrylic acid derivative by ene-reductases, docking simulations showed that the nitrile group acts as the primary activating group, anchoring the substrate in the enzyme's active site. nih.govresearchgate.net This was confirmed by the positioning of the nitrile group close to the flavin cofactor, which is essential for the reduction reaction. researchgate.net The model also highlighted the importance of specific amino acid residues, like histidine and tyrosine, in activating the substrate and donating a proton. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of enzyme-substrate interactions over time. nih.gov These simulations can reveal conformational changes in both the enzyme and the substrate during the binding and catalytic process. For instance, MD simulations could be used to study the stability of the enzyme-substrate complex formed between a derivative of this compound and an ene-reductase, providing insights into the factors that contribute to efficient catalysis. google.com

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation in Biocatalysis

Deuterium labeling is an experimental technique that, when combined with computational analysis, can provide definitive evidence for a proposed reaction mechanism. In the context of the bioreduction of β-cyanoacrylic acid derivatives, deuterium labeling studies have been instrumental. nih.govresearchgate.net

When the bioreduction of a related compound, (E)-3-cyano-5-methylhex-2-enoic acid, was carried out in D₂O, NMR analysis of the product showed that deuterium was exclusively incorporated at the α-carbon relative to the nitrile group. nih.gov This result unequivocally demonstrated that the cyano group, and not the carboxylic acid, acts as the activating group that directs the stereochemistry of the reduction. nih.govresearchgate.net This experimental finding was in excellent agreement with the predictions from molecular docking studies. researchgate.net

Structure-Reactivity Relationships from Computational Data

By combining data from quantum chemical calculations, docking, and molecular dynamics, it is possible to establish structure-reactivity relationships. For this compound and its analogs, these relationships help in understanding how modifications to the molecular structure affect its reactivity and interaction with enzymes.

For example, computational studies can quantify the electron-withdrawing strength of the cyano and carboxyl groups and correlate this with the rate of enzymatic reduction. The double activation of the C=C bond by both the nitrile and carboxylic acid moieties makes these compounds ideal substrates for ene-reductases. nih.govpsu.edu Furthermore, understanding the steric and electronic requirements of the enzyme's active site through computational models allows for the rational design of new substrates or inhibitors with improved properties.

Advanced Applications and Derivatization in Organic Synthesis and Chemical Biology

Strategic Use as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 2-Cyano-4-methylpent-2-enoic acid lies in its utility as a precursor to more complex molecules. The initial step in many synthetic pathways involving this compound is its formation via a Knoevenagel condensation between isobutyraldehyde (B47883) and a cyanoacetic acid ester, followed by hydrolysis. A subsequent key transformation is the reduction of the carbon-carbon double bond. For instance, a salt of 2-cyano-4-methyl-2-pentenoic acid can be hydrogenated to yield the corresponding saturated compound, 2-cyano-4-methylpentanoic acid, which serves as a branch point for further derivatization.

Precursors for GABA Analogues (e.g., Pregabalin)

One of the most significant applications of this compound chemistry is in the synthesis of GABA analogues, most notably Pregabalin (B1679071), a widely used pharmaceutical for treating neuropathic pain and epilepsy. While not a direct precursor, derivatives of this compound are central to several efficient chemoenzymatic routes to Pregabalin.

A common industrial synthesis begins with the Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. The resulting product undergoes a Michael addition with a cyanide source, which, after subsequent reactions, forms the key intermediate, racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) nih.gov. This molecule, which contains the core carbon skeleton derived conceptually from this compound, is then resolved to isolate the desired (S)-enantiomer, a crucial step for the synthesis of (S)-Pregabalin researchgate.netnih.gov. The synthesis of (S)-3-cyano-5-methylhexanoic acid, the penultimate precursor to Pregabalin, relies on the successful stereoselective transformation of this intermediate researchgate.net.

Building Blocks for Pharmaceutical Intermediates

The application of this compound as a foundational building block is best exemplified by its role in generating the specific intermediates required for Pregabalin synthesis. The compound (3S)-3-cyano-5-methylhexanoic acid is a direct downstream product in these synthetic routes and a primary pharmaceutical intermediate chemsrc.com. The strategic value of the this compound framework is its ability to be readily transformed into this advanced, optically pure intermediate, which contains the necessary stereocenter and functional groups for final conversion to the active pharmaceutical ingredient.

Table 1: Key Pharmaceutical Intermediates Derived from this compound Chemistry
Intermediate NameMolecular FormulaRole in Synthesis
(S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA)C11H17NO4Chiral intermediate for Pregabalin
(S)-3-Cyano-5-methylhexanoic acidC8H13NO2Penultimate precursor to Pregabalin
Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)C13H21NO4Racemic precursor for enzymatic resolution

Synthetic Routes to Agrochemical Compounds

Currently, there is no specific information available in the scientific literature detailing the application of this compound or its direct derivatives as key intermediates in the synthesis of agrochemical compounds. While its functional groups suggest potential for such applications, dedicated research in this area has not been reported.

Synthesis of Enantiopure Chiral Building Blocks from this compound

The generation of enantiomerically pure compounds is a critical challenge in modern pharmaceutical synthesis. The synthetic pathway originating from this compound derivatives provides an excellent case study in the production of enantiopure chiral building blocks. The key step is the kinetic resolution of the racemic diester, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

This resolution is effectively achieved using biocatalysis. Lipases, such as those from Talaromyces thermophilus or commercial preparations like Lipolase®, are employed to selectively hydrolyze the (S)-ester of the racemic CNDE nih.govnih.gov. This enzymatic process yields (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) with high enantiomeric excess (ee), leaving the (R)-ester largely unreacted nih.gov. The high stereoselectivity of the lipase (B570770) is crucial for obtaining the optically pure S-CCMA, which is the essential chiral building block for synthesizing the biologically active (S)-enantiomer of Pregabalin nih.gov. Research has focused on optimizing this step by immobilizing the enzyme, which enhances its stability and reusability, making the process more viable for industrial-scale production nih.gov.

Development of Novel Heterocyclic Compounds

While derivatives of 2-cyanoacrylic acid are generally recognized for their potential in the synthesis of heterocyclic compounds, there is a lack of specific, documented examples in the scientific literature that utilize this compound as the starting material for the development of novel heterocyclic systems. The inherent reactivity of the nitrile and carboxylic acid groups suggests theoretical pathways for cyclization reactions, but these have not been experimentally realized or reported.

Exploration in Biocatalytic Cascades for Industrial Applications

The synthesis of Pregabalin precursors has been a fertile ground for the application of biocatalysis, moving towards more sustainable and efficient industrial processes. The use of enzymes constitutes a key part of a chemoenzymatic pathway that has proven to be a competitive and attractive route for manufacturing Pregabalin nih.gov.

Table 2: Enzymes Explored in the Synthesis of Pregabalin Precursors
Enzyme ClassSpecific Enzyme ExampleSubstrateProductApplication
LipaseTalaromyces thermophilus lipase (mutant)rac-CNDE(S)-CCMAKinetic Resolution
EsteraseMorgarella morganii esteraserac-CNDE(S)-CCMAKinetic Resolution
NitrilaseNitrilase from Acidovorax facilisIsobutylsuccinonitrile (IBSN)(S)-3-cyano-5-methylhexanoic acidAsymmetric Hydrolysis
Ene-ReductaseOld Yellow Enzyme (OYE) familyβ-Cyanoacrylate EstersChiral Cyano EstersAsymmetric Reduction

Role in the Synthesis of Non-Canonical Amino Acid Frameworks and Genetic Code Expansion Studies

There is currently no direct scientific literature available that explicitly describes the use of this compound as a direct precursor or intermediate in the synthesis of non-canonical amino acids (ncAAs) specifically for genetic code expansion studies. Genetic code expansion is a sophisticated technique in chemical biology that allows for the incorporation of ncAAs with novel functionalities into proteins. This process requires the generation of a unique codon, a corresponding tRNA, and an aminoacyl-tRNA synthetase that can specifically charge the tRNA with the desired ncAA. While the synthesis of a diverse array of ncAAs is crucial for this field, the specific synthetic routes involving this compound for this purpose have not been detailed in available research.

It is important to note that derivatives of similar structures are utilized in the synthesis of certain amino acid analogues. For instance, esters of this compound are known intermediates in the synthesis of Pregabalin, which is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA). This synthesis, however, is not directly linked to genetic code expansion studies in the available literature.

Contributions to the Synthesis of Natural Product Derivatives (e.g., Avermectins)

Similarly, a direct role for this compound in the synthesis of Avermectin derivatives has not been documented in the accessible scientific literature. Avermectins are a class of potent anthelmintic and insecticidal compounds derived from the bacterium Streptomyces avermitilis. The total synthesis and derivatization of these complex macrocyclic lactones are significant undertakings in organic chemistry. While various synthetic strategies and precursor molecules are employed to create novel Avermectin analogues with improved biological activities, the specific use of this compound in these synthetic pathways is not reported.

Research has indicated that other, structurally related pentenoic acid derivatives can serve as precursors for generating novel Avermectins. For example, 2-methyl-4-pentenoic acid has been explored as a potential precursor in the biosynthesis of new Avermectin derivatives. However, this compound is structurally distinct from this compound.

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